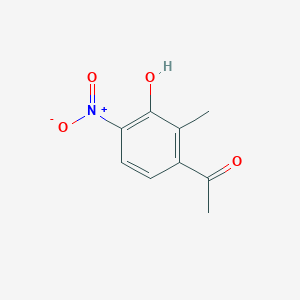
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved by the reaction of pyridine with 1,4-dichlorobutane under inert atmosphere conditions . The phenoxyphenylmethylene and diphenyl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the tetrahydroquinoline core, potentially leading to different hydrogenated forms.
Substitution: The phenoxyphenylmethylene and diphenyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
科学研究应用
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Hydroxyquinoline: A hydroxylated derivative with different biological activities.
4-Hydroxyquinoline: Another hydroxylated derivative with unique properties.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and phenoxyphenylmethylene and diphenyl groups make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89409-20-1 |
|---|---|
分子式 |
C34H27NO |
分子量 |
465.6 g/mol |
IUPAC 名称 |
8-[phenoxy(phenyl)methylidene]-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C34H27NO/c1-5-14-25(15-6-1)31-24-32(26-16-7-2-8-17-26)35-33-29(31)22-13-23-30(33)34(27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-12,14-21,24H,13,22-23H2 |
InChI 键 |
WOPGHHVYGUTVHT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=C(C3=CC=CC=C3)OC4=CC=CC=C4)C1)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


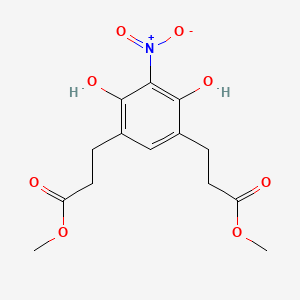
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
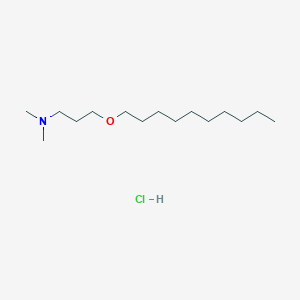
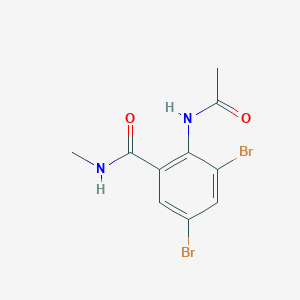
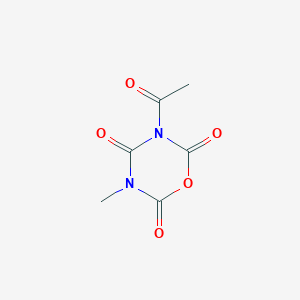

![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
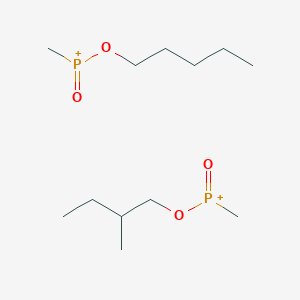

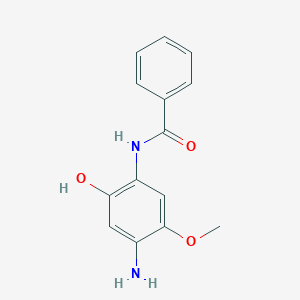
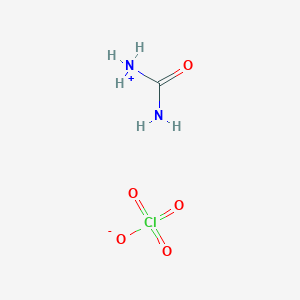
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
